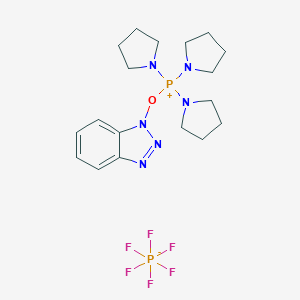

PyBOP

Descripción general

Descripción

El polipropileno biorientado (BOPP) es un tipo de película de polipropileno que se ha estirado tanto en la dirección de la máquina como en la dirección transversal a la máquina. Esta orientación biaxial mejora las propiedades mecánicas, ópticas y de barrera de la película, lo que la convierte en un material versátil ampliamente utilizado en envases, etiquetado y aplicaciones industriales .

Aplicaciones Científicas De Investigación

El polipropileno biorientado tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo por el cual el polipropileno biorientado ejerce sus efectos se basa principalmente en sus propiedades mecánicas, ópticas y de barrera mejoradas. El proceso de orientación biaxial alinea las cadenas poliméricas en ambas direcciones, lo que da como resultado un material con mayor resistencia, claridad y resistencia a la humedad y los gases . Los objetivos moleculares y las vías implicadas incluyen la estructura cristalina del polímero y su interacción con varios aditivos y estabilizadores .

Safety and Hazards

Direcciones Futuras

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La producción de polipropileno biorientado implica varios pasos clave:

Selección de materia prima: Se selecciona una resina de polipropileno de alta calidad por su pureza, distribución de peso molecular y paquetes de aditivos para promover la procesabilidad y el rendimiento posteriores.

Procesos de extrusión: La resina de polipropileno se funde y filtra antes de ser extruida a través de una matriz plana.

Formación y orientación: La película extruida se estira luego tanto en la dirección de la máquina como en la dirección transversal a la máquina para lograr la orientación biaxial.

Impresión y conversión: La película orientada se imprime y se convierte en el producto final.

Inspección y empaque: El producto terminado se somete a una inspección de calidad antes de ser empacado para su distribución.

Métodos de producción industrial

La producción industrial de polipropileno biorientado normalmente implica el uso de procesos de soplado de película tubular o de orientación biaxial de película fundida. El proceso de soplado de película de doble burbuja se usa comúnmente, donde el tubo de polipropileno fundido extruido se enfría primero en un baño de agua y luego se recalienta y orienta mediante soplado mientras se estira en la dirección de la máquina .

Análisis De Reacciones Químicas

Tipos de reacciones

El polipropileno biorientado experimenta varias reacciones químicas, que incluyen:

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la cadena polimérica, modificando sus propiedades.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción, como la temperatura, la presión y la presencia de solventes específicos, pueden influir significativamente en el resultado de estas reacciones .

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen cadenas de polipropileno modificadas con propiedades mecánicas, ópticas y de barrera alteradas. Estas modificaciones pueden mejorar el rendimiento de la película en aplicaciones específicas .

Comparación Con Compuestos Similares

El polipropileno biorientado se puede comparar con otros compuestos similares, como:

Tereftalato de polietileno (PET): Las películas de PET también tienen excelentes propiedades mecánicas y ópticas, pero difieren en su resistencia química y estabilidad térmica.

Cloruro de polivinilo (PVC): Las películas de PVC ofrecen buena claridad y flexibilidad, pero tienen diferentes consideraciones ambientales y de salud en comparación con el polipropileno.

El polipropileno biorientado destaca por su combinación única de baja densidad, rentabilidad y propiedades mecánicas y ópticas superiores .

Propiedades

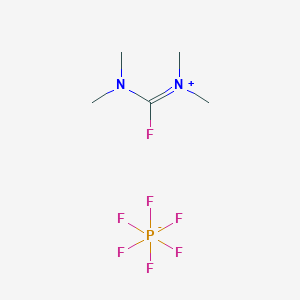

IUPAC Name |

benzotriazol-1-yloxy(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N6OP.F6P/c1-2-10-18-17(9-1)19-20-24(18)25-26(21-11-3-4-12-21,22-13-5-6-14-22)23-15-7-8-16-23;1-7(2,3,4,5)6/h1-2,9-10H,3-8,11-16H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAFLMPQBHAMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=CC=CC=C5N=N4.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28F6N6OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369209 | |

| Record name | PyBOP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128625-52-5 | |

| Record name | PyBOP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128625-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PyBOP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYBOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6KQR4GY6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

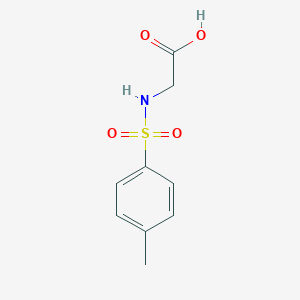

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

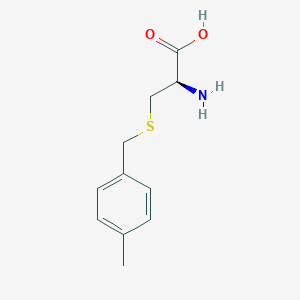

Feasible Synthetic Routes

Q1: What is the primary application of PyBOP?

A1: this compound is widely used as a coupling reagent for the synthesis of peptides and their amides. [, , , , , ] This includes complex molecules like glycopeptide antibiotics, such as those in the vancomycin and teicoplanin groups. []

Q2: How does this compound facilitate amide bond formation?

A2: this compound reacts with carboxylic acids in the presence of a base, typically diisopropylethylamine (DIEA), to form a reactive benzotriazolyl ester intermediate. This activated ester is susceptible to nucleophilic attack by amines, leading to the formation of an amide bond. [, , ]

Q3: Are there any challenges associated with this compound-mediated couplings?

A3: While generally effective, this compound can lead to the formation of N-carboxyanhydrides as a side reaction, especially with Boc-protected amino acids like Boc-Valine. [] Additionally, couplings involving N-methylated amino acids can be challenging with this compound, often requiring alternative coupling reagents like PyBroP or PyCloP. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C19H28F6N6OP2 and a molecular weight of 520.43 g/mol. []

Q5: Under what conditions is this compound typically used?

A5: this compound is soluble in common organic solvents like dichloromethane (DCM) and dimethylformamide (DMF). Reactions are typically carried out at room temperature. [, , , , ]

Q6: Can this compound be used for solid-phase peptide synthesis?

A6: Yes, this compound is frequently employed in both solid-phase and solution-phase peptide synthesis. [, , , , , , , ] It has been successfully used with various resins, including 2-chlorotrityl chloride resin, Rink amide resin, and Wang resin. [, , , , ]

Q7: Is this compound a catalyst or a reagent?

A7: this compound is consumed during the reaction, making it a reagent rather than a catalyst. []

Q8: What are some specific applications of this compound beyond peptide synthesis?

A8: this compound has proven useful for:

- Synthesizing cyclic RGD peptide amphiphiles for drug delivery. []

- Preparing epoxysuccinate-based cysteine protease inhibitors. []

- Creating oligonucleotide conjugates for patterned biomineralization. []

- Synthesizing stevioside analogues with cytotoxic and antibacterial properties. []

- Generating tris(calix[4]arene) dendrons with amino surface functionalization. []

- Developing platinum(II)-containing anticancer agents with improved drug delivery. []

Q9: Has computational chemistry been employed to study this compound-mediated reactions?

A9: While the provided research does not delve into detailed computational studies on this compound itself, molecular modeling techniques have been applied to investigate the conformational properties and activities of compounds synthesized using this compound. [, , ]

Q10: Does the structure of this compound influence its reactivity?

A10: The structure of this compound, particularly the benzotriazole moiety and the phosphonium center, contributes to its ability to activate carboxylic acids and facilitate amide bond formation. [] Modifications to this structure can alter its reactivity and selectivity.

Q11: How can the stability of this compound be enhanced?

A11: Storing this compound under dry and inert conditions can help maintain its stability. Additionally, using freshly prepared solutions is recommended. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzylsulfanyl-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B554621.png)